beta-Bourbonene

Vue d'ensemble

Description

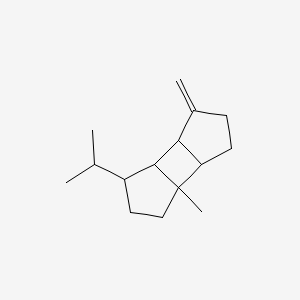

Beta-Bourbonene: is a sesquiterpene, a class of terpenes that consist of three isoprene units. It is a naturally occurring compound found in various essential oils, including ylang-ylang oil and cananga oil. The molecular formula of this compound is C15H24 , and it has a molecular weight of 204.3511 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Beta-Bourbonene can be synthesized through the photochemical reaction of germacrene D, which is found in essential oils such as ylang-ylang oil and cananga oil. The process involves irradiating the essential oil containing germacrene D with the light of a low-pressure or high-pressure mercury lamp .

Industrial Production Methods: The industrial production of this compound typically involves the isolation of germacrene D from essential oils, followed by its conversion to this compound through photochemical reactions. This method is preferred due to its high yield and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Beta-Bourbonene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of various oxygenated derivatives, such as alcohols, ketones, and carboxylic acids.

Reduction: Reduction reactions typically yield saturated hydrocarbons.

Substitution: Halogenation reactions result in the formation of halogenated derivatives of this compound.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the anticancer effects of β-bourbonene, particularly in prostate cancer treatment. Research conducted on PC-3M prostate cancer cells demonstrated that β-bourbonene significantly inhibits cell proliferation and induces apoptosis. The findings revealed several key mechanisms:

- Inhibition of Cell Proliferation : A dose-dependent decrease in PC-3M cell proliferation was observed with increasing concentrations of β-bourbonene (25, 50, and 100 µg/ml). The Cell Counting Kit-8 (CCK-8) assay confirmed this effect, indicating that β-bourbonene can effectively reduce cancer cell growth .

- Induction of Apoptosis : The compound was shown to induce both early and late apoptosis in treated cells. This was evidenced by TUNEL staining and Annexin V/PI dual-staining methods, which demonstrated a significant increase in apoptotic cells with higher concentrations of β-bourbonene .

- Cell Cycle Arrest : Flow cytometry analysis indicated that β-bourbonene causes G0/G1 phase arrest in the cell cycle, further contributing to its anticancer effects .

- Molecular Pathways : The study also revealed that β-bourbonene upregulates the expression of pro-apoptotic proteins (Fas and FasL) while downregulating anti-apoptotic proteins (Bcl-2), highlighting its potential as a therapeutic agent for hormone-independent prostate cancer .

Insect Repellent Properties

β-Bourbonene is also noted for its potential as an insect repellent. Research indicates that certain volatile compounds, including β-bourbonene, possess insecticidal properties. Its effectiveness against specific pests makes it a candidate for natural pest control solutions in agriculture.

Essential Oils and Aromatherapy

β-Bourbonene is a component found in various essential oils derived from plants such as ylang-ylang and chamomile. Its presence contributes to the fragrance and therapeutic properties of these oils. The compound is noted for its:

- Aromatic Qualities : As a volatile compound, β-bourbonene enhances the sensory profile of essential oils, making them more appealing for use in aromatherapy and perfumery.

- Therapeutic Effects : The inclusion of β-bourbonene in essential oils may contribute to their anti-inflammatory and antioxidant activities, although further research is needed to elucidate these effects fully.

Antioxidant Activity

Preliminary studies suggest that β-bourbonene exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Its role in scavenging free radicals may enhance the health benefits associated with products containing this compound.

Case Studies and Research Findings

Mécanisme D'action

Beta-Bourbonene exerts its effects through various molecular targets and pathways:

Anticancer Activity: this compound inhibits the proliferation of prostate cancer cells by inducing G0/G1 phase arrest and promoting apoptosis.

Anti-inflammatory and Antifungal Effects: The exact mechanisms are still under investigation, but this compound is believed to interact with specific cellular pathways to exert its anti-inflammatory and antifungal effects.

Comparaison Avec Des Composés Similaires

Beta-Bourbonene is unique among sesquiterpenes due to its specific chemical structure and properties. Similar compounds include:

Bourbonene: A stereoisomer of this compound with similar chemical properties but different spatial arrangement of atoms.

Germacrene D: A precursor to this compound, found in various essential oils.

Other Sesquiterpenes: Such as alpha-Bisabolene and alpha-Humulene, which share similar structural features but differ in their chemical reactivity and biological activities.

This compound stands out due to its specific applications in medicine and industry, particularly its potential anticancer properties and use in fragrance production.

Activité Biologique

β-Bourbonene is a naturally occurring sesquiterpene found in various essential oils, including ylang-ylang and cananga oil. Its potential biological activities have garnered attention in recent years, particularly regarding its anticancer properties and effects on cell proliferation and apoptosis.

Anticancer Properties

Recent studies have demonstrated that β-bourbonene exhibits significant anticancer effects, particularly against prostate cancer cells. A notable study investigated its impact on human prostate cancer PC-3M cells, revealing that β-bourbonene can inhibit cell proliferation and induce apoptosis in a dose-dependent manner.

Key Findings from Research

-

Apoptosis Induction :

- β-Bourbonene treatment led to increased early and late apoptosis in PC-3M cells, as evidenced by Annexin V/PI dual staining. Significant differences were noted compared to control groups (P<0.01) .

- TUNEL staining further confirmed the increase in apoptotic cells with higher concentrations of β-bourbonene .

- Cell Cycle Arrest :

-

Protein Expression Modulation :

- Western blot assays indicated that β-bourbonene increased the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 levels. This shift contributes to the induction of apoptosis .

- Additionally, mRNA expression levels of Fas and FasL were significantly elevated, suggesting that β-bourbonene activates the extrinsic apoptosis pathway .

The mechanisms through which β-bourbonene exerts its effects involve multiple pathways:

- Fas/FasL Pathway : Upregulation of Fas and FasL suggests that β-bourbonene may initiate apoptosis through this pathway, which is crucial for mediating programmed cell death .

- Bax/Bcl-2 Ratio : The increase in Bax and decrease in Bcl-2 indicate a shift towards a pro-apoptotic environment within the cells, enhancing the likelihood of apoptosis .

Data Summary

The following table summarizes the effects of β-bourbonene on PC-3M cells:

| Concentration (µg/ml) | Cell Viability (%) | Early Apoptosis (%) | Late Apoptosis (%) | Bax Expression | Bcl-2 Expression |

|---|---|---|---|---|---|

| 0 (Control) | 100 | 5 | 3 | Baseline | Baseline |

| 25 | 75 | 15 | 10 | Increased | Decreased |

| 50 | 50 | 25 | 20 | Significantly Increased | Further Decreased |

| 100 | 30 | 40 | 35 | Maximal Increase | Minimal |

Case Studies

One significant case study involved treating PC-3M cells with varying concentrations of β-bourbonene over a period of 48 hours. The results demonstrated a clear dose-response relationship where higher concentrations led to greater inhibition of cell proliferation and enhanced apoptotic activity .

Propriétés

Numéro CAS |

5208-59-3 |

|---|---|

Formule moléculaire |

C15H24 |

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

1-methyl-5-methylidene-8-propan-2-yltricyclo[5.3.0.02,6]decane |

InChI |

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)13(12)14(11)15/h9,11-14H,3,5-8H2,1-2,4H3 |

Clé InChI |

YIRAHEODBQONHI-UHFFFAOYSA-N |

SMILES |

CC(C)C1CCC2(C1C3C2CCC3=C)C |

SMILES isomérique |

CC(C)[C@@H]1CC[C@@]2([C@H]1[C@@H]3[C@H]2CCC3=C)C |

SMILES canonique |

CC(C)C1CCC2(C1C3C2CCC3=C)C |

Apparence |

Solid powder |

Densité |

0.899-0.908 |

Key on ui other cas no. |

5208-59-3 |

Description physique |

Colourless to yellow oily liquid; Woody aroma |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Insoluble in water; soluble in most fixed oils Soluble (in ethanol) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

beta-Bourbonene; β-bourbonene; (-)-beta-Bourbonene; b-Bourbonene; (-)-beta-bourbonene; beta-bourbenene b-Bourbonene beta-bourbonene (-)-beta-bourbonene. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.